molecular formula C21H26N4O4S B11220327 2-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-oxoethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one

2-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-oxoethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one

Cat. No.: B11220327
M. Wt: 430.5 g/mol
InChI Key: RQBIBODWEFQTPQ-UHFFFAOYSA-N
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Description

2-{2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2,3,5,6,7,8-HEXAHYDROCINNOLIN-3-ONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methylbenzenesulfonyl group and a hexahydrocinnolinone moiety. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2,3,5,6,7,8-HEXAHYDROCINNOLIN-3-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction yields 4-(4-methylbenzenesulfonyl)piperazine.

    Coupling with an Aldehyde: The piperazine derivative is then coupled with an appropriate aldehyde under acidic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the hexahydrocinnolinone ring system.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2,3,5,6,7,8-HEXAHYDROCINNOLIN-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2,3,5,6,7,8-HEXAHYDROCINNOLIN-3-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2,3,5,6,7,8-HEXAHYDROCINNOLIN-3-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Properties

Molecular Formula

C21H26N4O4S

Molecular Weight

430.5 g/mol

IUPAC Name

2-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]-5,6,7,8-tetrahydrocinnolin-3-one

InChI

InChI=1S/C21H26N4O4S/c1-16-6-8-18(9-7-16)30(28,29)24-12-10-23(11-13-24)21(27)15-25-20(26)14-17-4-2-3-5-19(17)22-25/h6-9,14H,2-5,10-13,15H2,1H3

InChI Key

RQBIBODWEFQTPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CN3C(=O)C=C4CCCCC4=N3

Origin of Product

United States

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